molecular formula C30H52O2 B578873 (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol CAS No. 18188-24-4

(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol

Cat. No.: B578873
CAS No.: 18188-24-4
M. Wt: 444.744
InChI Key: VPVFMIYLPVRZRT-AVJRYLTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11016,21]tricosane-8,19-diol is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol typically involves multiple steps, including cyclization reactions and selective methylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired pentacyclic structure and stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its multiple chiral centers and functional groups allow for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to undergo various chemical reactions makes it a versatile molecule for the design of new pharmaceuticals.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while its methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic molecules with multiple chiral centers and hydroxyl groups. Examples include:

  • (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol analogs with different substituents.
  • Other polycyclic compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical and biological properties. Its high degree of methylation and the presence of multiple chiral centers make it a versatile molecule for various applications in research and industry.

Properties

CAS No.

18188-24-4

Molecular Formula

C30H52O2

Molecular Weight

444.744

InChI

InChI=1S/C30H52O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h19-25,31-32H,8-18H2,1-7H3/t19-,20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1

InChI Key

VPVFMIYLPVRZRT-AVJRYLTBSA-N

SMILES

CC1(C2CCC3CC4(CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C

Origin of Product

United States

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